molecular formula C12H17N3O5 B14267753 N,N'-[4-(2,3-Dihydroxypropoxy)pyridine-2,6-diyl]diacetamide CAS No. 138448-97-2

N,N'-[4-(2,3-Dihydroxypropoxy)pyridine-2,6-diyl]diacetamide

Cat. No.: B14267753
CAS No.: 138448-97-2
M. Wt: 283.28 g/mol
InChI Key: KDMQNVOTVUMJOE-UHFFFAOYSA-N
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Description

N,N’-[4-(2,3-Dihydroxypropoxy)pyridine-2,6-diyl]diacetamide is a complex organic compound featuring a pyridine ring substituted with dihydroxypropoxy and diacetamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-[4-(2,3-Dihydroxypropoxy)pyridine-2,6-diyl]diacetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Mechanism of Action

The mechanism of action of N,N’-[4-(2,3-Dihydroxypropoxy)pyridine-2,6-diyl]diacetamide involves its interaction with specific molecular targets. The dihydroxypropoxy group can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The pyridine ring can also participate in π-π interactions with aromatic residues in proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-[4-(2,3-Dihydroxypropoxy)pyridine-2,6-diyl]diacetamide is unique due to its specific combination of dihydroxypropoxy and diacetamide groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted applications in medicinal chemistry and materials science .

Properties

CAS No.

138448-97-2

Molecular Formula

C12H17N3O5

Molecular Weight

283.28 g/mol

IUPAC Name

N-[6-acetamido-4-(2,3-dihydroxypropoxy)pyridin-2-yl]acetamide

InChI

InChI=1S/C12H17N3O5/c1-7(17)13-11-3-10(20-6-9(19)5-16)4-12(15-11)14-8(2)18/h3-4,9,16,19H,5-6H2,1-2H3,(H2,13,14,15,17,18)

InChI Key

KDMQNVOTVUMJOE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC(=N1)NC(=O)C)OCC(CO)O

Origin of Product

United States

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